4-苄基-2-溴噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

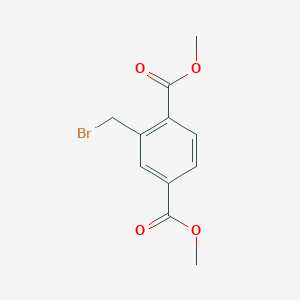

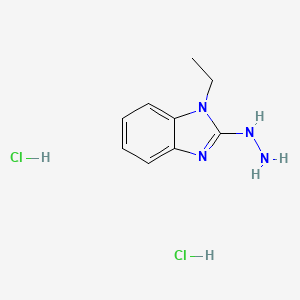

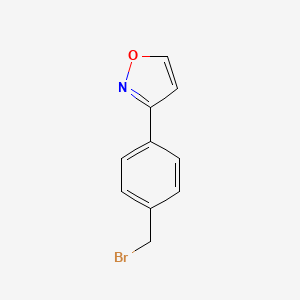

4-Benzyl-2-bromothiazole is a chemical compound that belongs to the class of organic compounds known as benzylthiazoles. It is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, substituted with a benzyl group and a bromine atom. This compound serves as a versatile building block in organic synthesis, particularly in the creation of various biologically active molecules and materials with electronic properties.

Synthesis Analysis

The synthesis of 4-Benzyl-2-bromothiazole and its derivatives has been explored through various methods. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles involves a regioselective cross-coupling reaction starting from 2,4-dibromothiazole, which can be further functionalized to create a range of bithiazole derivatives . Additionally, the synthesis of benzobisthiazole derivatives, which are related to 4-Benzyl-2-bromothiazole, has been achieved via palladium/copper cocatalyzed C-H bond functionalization, demonstrating the potential for creating complex architectures from simple thiazole precursors .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Benzyl-2-bromothiazole has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of a novel hydrazone Schiff base compound derived from a bromobenzene moiety has been determined by X-ray crystallography and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that can influence the behavior and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 4-Benzyl-2-bromothiazole derivatives has been explored in the context of antitumor activity. Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the potential for these compounds to be used in anticancer treatments . The structure-activity relationships derived from these studies highlight the importance of the thiazole moiety and its substituents in determining biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-bromothiazole derivatives are closely related to their molecular structure. The synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, for example, involved theoretical DFT studies to predict geometric parameters, vibrational assignments, and chemical shifts, which were then compared with experimental data . These properties are crucial for understanding the behavior of these compounds in various environments and for designing molecules with desired characteristics.

科学研究应用

抗氧化活性

噻唑衍生物,包括 4-苄基-2-溴噻唑,已被发现具有抗氧化活性 . 这使得它们可能在治疗由氧化应激引起的疾病中发挥作用,例如心血管疾病、神经退行性疾病和癌症。

镇痛活性

据报道噻唑化合物具有镇痛特性 . 这意味着它们可能用于开发新的止痛药物。

抗炎活性

抗炎特性也与噻唑衍生物有关 . 它们可用于治疗以炎症为特征的疾病,例如关节炎和自身免疫性疾病。

抗菌和抗真菌活性

噻唑衍生物已显示出抗菌和抗真菌活性 . 这表明它们可能用于开发新的抗生素和抗真菌药物。

抗病毒活性

噻唑化合物已被发现具有抗病毒特性 . 这可能使它们在治疗病毒感染中发挥作用。

抗肿瘤和细胞毒活性

噻唑衍生物,包括 4-苄基-2-溴噻唑,已显示出抗肿瘤和细胞毒活性 . 这表明它们在癌症治疗中可能具有潜在的应用。 例如,一系列 [6- (4-溴苯基)咪唑 [2,1-b]噻唑-3-基]乙酸芳基亚甲基酰肼被合成,并报道了它们对三种人类肿瘤细胞系的细胞毒活性 .

神经保护活性

噻唑化合物已被发现具有神经保护特性 . 这表明它们可能用于治疗神经退行性疾病,例如阿尔茨海默病和帕金森病。

利尿活性

据报道噻唑衍生物具有利尿特性 . 这可能使它们在治疗高血压和水肿等疾病中发挥作用。

安全和危害

未来方向

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 4-Benzyl-2-bromothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

作用机制

Target of Action

Thiazole derivatives, which include 4-benzyl-2-bromothiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets can be inferred to be varied and dependent on the specific biological activity being exhibited.

Mode of Action

For instance, in the case of anticancer activity, thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-Benzyl-2-bromothiazole.

Result of Action

Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that 4-Benzyl-2-bromothiazole may have similar effects.

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .

属性

IUPAC Name |

4-benzyl-2-bromo-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIKIPBSSDODGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607170 |

Source

|

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73553-79-4 |

Source

|

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)